molecular formula C20H16N4O2S B11375516 N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375516
M. Wt: 376.4 g/mol
InChI Key: YKOHZFVMMXHSKY-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiazole ring fused with a pyridazine ring, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole ring.

    Formation of the Pyridazine Ring: Reacting the benzothiazole derivative with hydrazine and a diketone to form the pyridazine ring.

    Substitution Reactions: Introducing the 4-methylphenyl and carboxamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity might make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect various signaling pathways within cells, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.

    N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific substitution pattern, which might confer unique chemical and biological properties. This could make it more effective or selective in certain applications compared to similar compounds.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H16N4O2S/c1-12-3-6-14(7-4-12)24-10-9-16(25)18(23-24)19(26)22-20-21-15-8-5-13(2)11-17(15)27-20/h3-11H,1-2H3,(H,21,22,26)

InChI Key

YKOHZFVMMXHSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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